![molecular formula C25H32N2O B3973450 N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide](/img/structure/B3973450.png)
N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide
説明
N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, the main inhibitory neurotransmitter in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a variety of effects on brain function.
作用機序
As mentioned, N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide is a selective inhibitor of GABA-AT. By inhibiting this enzyme, this compound leads to an increase in GABA levels in the brain. This can have a variety of effects, including increased inhibition of neuronal activity and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant effects. It has also been shown to enhance cognitive function in both animal models and humans.
実験室実験の利点と制限
One advantage of N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide is its selectivity for GABA-AT, which reduces the likelihood of off-target effects. However, its potency can also make it difficult to work with in lab experiments, as it may require lower concentrations than other compounds. Additionally, the fact that it is a small molecule inhibitor can limit its use in certain experimental models.
将来の方向性
There are a number of potential future directions for research on N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid use disorder. It may also have potential in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, there is interest in developing more potent and selective inhibitors of GABA-AT, which could have even greater therapeutic potential.
科学的研究の応用
N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide has been extensively studied in preclinical models of a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. It has also been shown to have potential as a cognitive enhancer.
特性
IUPAC Name |
N-cyclopropyl-3-[1-(2,2-diphenylethyl)piperidin-3-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O/c28-25(26-23-14-15-23)16-13-20-8-7-17-27(18-20)19-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-6,9-12,20,23-24H,7-8,13-19H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAYZWYYKXQVQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3)CCC(=O)NC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。